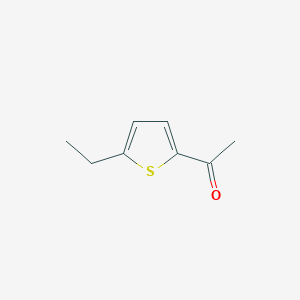

1-(5-Ethylthiophen-2-yl)ethanone

描述

Contextualization within Thiophene (B33073) Chemistry Research

Thiophene and its derivatives are a significant class of heterocyclic compounds that are integral to numerous areas of chemical research. Due to their electron-rich nature, thiophenes readily undergo electrophilic substitution reactions, making them versatile building blocks for the synthesis of a wide array of organic compounds. nih.gov Compounds incorporating the thiophene moiety have been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.gov

Significance as a Chemical Entity in Synthetic Organic Chemistry

In the broader field of synthetic organic chemistry, 1-(5-Ethylthiophen-2-yl)ethanone is recognized as a valuable synthetic intermediate. Its acetyl group can participate in a wide range of reactions, including condensations, reductions, and oxidations, allowing for the construction of more intricate molecular architectures.

For instance, the acetyl group can undergo Knoevenagel condensation with active methylene (B1212753) compounds, a reaction that forms new carbon-carbon bonds and is a cornerstone of organic synthesis. mdpi.com Furthermore, the thiophene ring itself can be further functionalized, adding to the compound's versatility. The ability to selectively modify different parts of the molecule makes this compound a powerful tool for chemists aiming to create novel compounds with specific properties.

Below are some key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C8H10OS |

| Molecular Weight | 154.23 g/mol |

| Boiling Point | 256.4°C at 760 mmHg |

| Density | 1.076 g/cm³ |

Note: Data sourced from publicly available chemical databases. chemsrc.com

Detailed research findings have demonstrated the utility of acetylthiophenes in various synthetic pathways. For example, the synthesis of 5-aryl-2-acetylthiophenes has been achieved through the reaction of β-aryl-β-chloroacrolein with sodium sulfide (B99878) followed by chloroacetone (B47974). mdpi.com The resulting acetylthiophene can then be used in subsequent reactions, such as the Knoevenagel condensation, to produce more complex derivatives. mdpi.com

The study of related compounds, such as 1-(5-(4,5-dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone, further highlights the importance of understanding the structure and reactivity of these molecules. mdpi.com Computational methods, like density functional theory, are employed to characterize these compounds and predict their properties, aiding in the design of future research. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

1-(5-ethylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-3-7-4-5-8(10-7)6(2)9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFCEJULEUECKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350113 | |

| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18761-46-1 | |

| Record name | 1-(5-Ethylthiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ethylthiophen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Ethylthiophen 2 Yl Ethanone

Established Reaction Pathways for 1-(5-Ethylthiophen-2-yl)ethanone Synthesis

Traditional methods for synthesizing this compound have laid the groundwork for its production. These pathways are well-documented and rely on fundamental organic reactions.

Acylation Reactions Involving Thiophene (B33073) Derivatives

Acylation of thiophene and its derivatives is a cornerstone of synthetic organic chemistry. chemeducator.orgcore.ac.uk The Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution, is a widely employed method for introducing an acyl group onto the thiophene ring. tsijournals.comnih.gov This reaction typically involves an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, and a Lewis acid catalyst like aluminum chloride. nih.govgoogle.com The high reactivity of the thiophene ring often allows for milder reaction conditions compared to benzene (B151609) derivatives. core.ac.uknih.gov The use of solid acid catalysts, such as zeolites, has also been explored to create more environmentally friendly and reusable catalytic systems. tsijournals.com

| Catalyst Type | Acylating Agent | Key Features |

| Lewis Acids (e.g., AlCl3, SnCl4) | Acyl chlorides, Acetic anhydride | Traditional, high-yielding but can require stoichiometric amounts and have environmental drawbacks. nih.govgoogle.com |

| Protic Acids (e.g., ortho-phosphoric acid) | Acetic anhydride | Can provide high yields, sometimes requiring an excess of the acylating agent. acs.org |

| Solid Acid Catalysts (e.g., Hβ zeolite) | Acetic anhydride | Offer advantages in terms of reusability and reduced waste. tsijournals.com |

| Ytterbium(III) trifluoromethanesulfonate | Acylating agents | Can be used in ionic liquids, offering alternative reaction media. researchgate.net |

Reactions of 2-Ethylthiophene with Acylating Agents

A direct and logical approach to synthesizing this compound is the acylation of 2-ethylthiophene. This reaction introduces an acetyl group at the 5-position of the thiophene ring, which is activated by the ethyl group. The reaction generally proceeds with high regioselectivity due to the directing effect of the ethyl group.

Commonly used acylating agents include acetic anhydride and acetyl chloride, often in the presence of a catalyst. The choice of catalyst can influence the reaction conditions and yield. For instance, using a strong protic acid resin can enable efficient acylation without the need for excess reagents and simplifies the workup process. acs.org

Synthetic Routes from 5-Ethylthiophene-2-carbaldehyde Precursors

An alternative synthetic strategy involves the conversion of a pre-existing functional group on the thiophene ring. Starting with 5-ethylthiophene-2-carbaldehyde, the target ketone can be synthesized through various transformations. nih.gov One common method is the reaction with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), followed by oxidation of the resulting secondary alcohol to the ketone. This multi-step approach offers flexibility in introducing different alkyl or aryl groups at the carbonyl carbon.

Advanced Synthetic Strategies and Innovations

Metal-Catalyzed Coupling Reactions in Thiophene Functionalization

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including functionalized thiophenes. researchgate.netnih.gov These reactions offer a powerful alternative to traditional methods, often proceeding under milder conditions and with greater precision.

The Suzuki-Miyaura coupling reaction, which traditionally forms a biaryl bond between an organoboron compound and an organohalide, has been adapted for the synthesis of ketones. nih.govyoutube.comresearchgate.net In an analogous approach for synthesizing ketones, an acyl chloride can be coupled with a boronic acid in the presence of a palladium catalyst. organic-chemistry.org This method has been shown to be highly chemoselective for the cleavage of the C(acyl)-Cl bond. organic-chemistry.org

Another variation involves the use of thioesters as coupling partners. The Fukuyama coupling, for instance, utilizes a thioester and an organozinc reagent, catalyzed by palladium, to produce ketones. researchgate.netyoutube.com These methods expand the repertoire of synthetic chemists for constructing thiophene-containing ketones with high functional group tolerance. researchgate.net

| Coupling Reaction | Key Reactants | Catalyst System | Noteworthy Features |

| Acyl Suzuki-Miyaura | Acyl chloride, Boronic acid | Pd(OAc)₂, PCy₃HBF₄ | High chemoselectivity, can be performed under solvent-free mechanochemical conditions. organic-chemistry.org |

| Fukuyama Coupling | Thioester, Organozinc reagent | Palladium (e.g., Pd/C, Pd(OAc)₂) | Broad substrate scope and high yields. researchgate.netyoutube.com |

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been applied to the synthesis of functionalized thiophenes. nih.gov The Suzuki-Miyaura coupling, in particular, offers a versatile method for introducing alkyl or acyl groups onto the thiophene ring. nih.govmdpi.com

One potential pathway to this compound involves the palladium-catalyzed coupling of a thiophene-2-boronic acid derivative with an acetylating agent or the coupling of 2-acetylthiophene (B1664040) with an ethylating agent. A more common approach involves the coupling of a brominated thiophene precursor. For instance, the Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-ethylthiophene (B1632185) and an acetyl equivalent, or between 2-acetyl-5-bromothiophene (B160168) and an ethylboronic acid derivative, can be facilitated by a palladium catalyst.

Key to the success of these reactions is the catalyst system, which typically consists of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand. mdpi.com The ligand plays a crucial role in stabilizing the palladium complex and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos, have been shown to be effective in achieving high conversion and good yields, often with low catalyst loading. mdpi.com A study on the synthesis of cyclopropylthiophenes demonstrated that a system of Pd(OAc)₂ with SPhos could achieve yields of 69-93%. mdpi.com Another approach utilizes a Heck reaction, where 2-bromothiophene (B119243) can be reacted to form derivatives, which are then selectively reduced. google.com

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Thiophene Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bromo-thiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 69-93 | mdpi.com |

| 5-Bromothiophene-2-carbaldehyde | Cyclopropylboronic acid | Pd(OAc)₂ / cataCXium A | Toluene/H₂O | 100 | 95 | mdpi.com |

Organometallic Reagent Applications in Carbon-Carbon Bond Formation

Organometallic reagents are fundamental in organic synthesis for creating new carbon-carbon bonds. Grignard and organolithium reagents are particularly prominent due to their high reactivity and versatility. libretexts.orgwikipedia.org

Grignard reagents (R-MgX) are powerful nucleophiles used to form a wide array of organic compounds, including ketones. acechemistry.co.ukmnstate.edu The synthesis of this compound can be envisioned through the reaction of a thiophene-based Grignard reagent with an appropriate acetylating agent.

The process typically involves two main steps:

Formation of the Grignard Reagent : 2-Bromo-5-ethylthiophene can be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 5-ethylthiophen-2-ylmagnesium bromide. acechemistry.co.ukmasterorganicchemistry.com It is crucial that the reaction is conducted under strictly anhydrous conditions as Grignard reagents react readily with water. acechemistry.co.ukmnstate.edu

Acylation : The newly formed Grignard reagent is then reacted with an acylating agent like acetyl chloride or acetic anhydride. This nucleophilic acyl substitution reaction yields the desired ketone, this compound. youtube.com The reaction is typically followed by an acidic workup. acechemistry.co.uk

Alternatively, 2-thienylmagnesium bromide could be reacted with ethyl acetate, which, after a second equivalent of the Grignard reagent attacks the initial ketone product, would lead to a tertiary alcohol. mnstate.edu Therefore, careful control of stoichiometry and reaction conditions is essential when using esters.

Organolithium reagents (R-Li) are even more reactive than Grignard reagents and serve as potent bases and nucleophiles. wikipedia.org Their application in synthesizing ketones often involves the reaction with carboxylic acids or their derivatives. researchgate.net

A common strategy for synthesizing this compound using an organolithium reagent involves the following steps:

Lithiation : 2-Ethylthiophene can be directly lithiated at the C5 position (the carbon adjacent to the sulfur and furthest from the ethyl group) using a strong lithium base like n-butyllithium (n-BuLi). This deprotonation is facilitated by the acidity of the α-protons on the thiophene ring. The reaction is typically carried out at low temperatures in an inert solvent like THF or hexane. libretexts.orgmasterorganicchemistry.com

Acylation : The resulting 5-ethylthiophen-2-yllithium is then treated with an acetylating agent. A particularly effective method for preparing ketones is the reaction of the organolithium reagent with a carboxylic acid (in this case, acetic acid). researchgate.net This reaction proceeds through the formation of a stable lithium carboxylate intermediate, which then breaks down upon acidic workup to yield the ketone. This method is often preferred as it avoids the over-addition that can occur with more reactive acylating agents like acid chlorides. researchgate.net

Table 2: Comparison of Organometallic Reagent Properties

| Reagent Type | General Formula | Reactivity | Common Precursors | Key Reaction Conditions |

|---|---|---|---|---|

| Grignard Reagent | R-MgX | Strong Nucleophile, Strong Base | Alkyl/Aryl Halides | Anhydrous Ether/THF Solvent |

One-Pot Synthetic Procedures for Thiophene-based Ketones

One-pot syntheses are highly efficient as they allow for multiple reaction steps to be performed in a single reaction vessel without the need for intermediate purification, saving time, and resources. nih.gov Several one-pot methods have been developed for the synthesis of ketones, some of which are applicable to thiophene-based structures. rsc.orgnih.gov

A relevant one-pot procedure for preparing 5-aryl-2-acetylthiophenes has been described, which can be adapted for alkyl-substituted analogues. mdpi.com This method involves the reaction of a β-aryl-β-chloroacrolein with sodium sulfide (B99878) in DMF, followed by the addition of chloroacetone (B47974) and potassium carbonate. mdpi.com This sequence of reactions builds the acetylthiophene ring system in a single pot.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of these synthetic reactions is crucial for optimizing reaction conditions and improving yields.

Reaction Kinetics and Pathway Elucidation

Detailed kinetic studies for the synthesis of this compound are not extensively documented in the public literature. However, the reaction pathways can be elucidated from mechanistic studies of analogous transformations.

For palladium-catalyzed couplings like the Suzuki reaction, the mechanism is generally understood to involve a catalytic cycle consisting of three main steps:

Oxidative Addition : The active Pd(0) catalyst adds to the C-Br bond of the bromothiophene, forming a Pd(II) intermediate. This step is often rate-determining.

Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

For organometallic reactions , the mechanism is more straightforward. In the Grignard reaction with an acid chloride, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to form the ketone.

In the case of organolithium reagents reacting with carboxylic acids , the initial step is an acid-base reaction where the highly basic organolithium deprotonates the carboxylic acid to form a lithium carboxylate. researchgate.net A second equivalent of the organolithium reagent then adds to the carbonyl carbon of this salt to form a stable dilithio diolate intermediate. This intermediate does not collapse until an aqueous acidic workup is performed, which protonates the alkoxide to give a gem-diol that rapidly dehydrates to the ketone. This two-step addition prevents the over-reaction that often plagues Grignard reactions with more reactive acyl chlorides.

Kinetic models for related heterocyclic syntheses, such as the formation of 2-methyl-5-ethyl pyridine, have been developed using operando spectroscopy to monitor reactant and product concentrations over time. rsc.org Such studies reveal complex reaction networks and allow for the determination of rate laws and activation energies, providing a quantitative understanding of the reaction pathway. rsc.org

Role of Catalysts and Reagents in Reaction Selectivity

The selectivity of the Friedel-Crafts acylation is paramount in ensuring the formation of this compound over other possible isomers. The choice of catalysts and reagents plays a pivotal role in directing the regioselectivity of the reaction.

Catalysts: Lewis acids are essential for activating the acylating agent, forming a highly electrophilic acylium ion. The strength of the Lewis acid can influence the reaction rate and selectivity.

Strong Lewis Acids (e.g., AlCl₃): These are highly effective at promoting the reaction but can sometimes lead to side reactions or polymerization of the sensitive thiophene ring.

Milder Lewis Acids (e.g., SnCl₄, ZnBr₂): These catalysts offer better control and can lead to higher yields of the desired product with fewer byproducts. core.ac.uk The use of titanium(IV) chloride (TiCl₄) or zinc bromide (ZnBr₂) has been shown to be effective in the acylation of thiophene with N-acylbenzotriazoles, which can be advantageous when the corresponding acyl chlorides are unstable. core.ac.uk

Reagents:

Solvent: The solvent's polarity and ability to dissolve the reactants and catalyst complex are important. Non-polar solvents like dichloromethane (B109758) and carbon disulfide are commonly used to minimize interactions that could deactivate the catalyst.

Table 2: Influence of Catalysts on the Acylation of Thiophenes

| Catalyst | Acylating Agent | Typical Yield | Selectivity | Reference |

| AlCl₃ | Acetyl Chloride | Moderate to Good | Good for 2-acylation | |

| SnCl₄ | Acetyl Chloride | Good | High for 2-acylation | core.ac.uk |

| ZnBr₂ | N-acylbenzotriazoles | Good to Excellent | High for 2-acylation | core.ac.uk |

| TiCl₄ | N-acylbenzotriazoles | Good to Excellent | High for 2-acylation | core.ac.uk |

The interplay between the catalyst, acylating agent, and solvent must be carefully optimized to maximize the yield and regioselectivity for the synthesis of this compound.

Stereochemical Considerations in Synthesis

The molecule this compound is achiral as it does not possess any stereocenters. The carbon atoms of the ethyl group and the acetyl group, as well as the atoms of the thiophene ring, are all sp²-hybridized or part of a freely rotating methyl group, resulting in a planar and symmetric structure with respect to the ketone.

However, the ketone functional group in this compound presents a site for potential future stereoselective transformations. For instance, the reduction of the carbonyl group can lead to the formation of a chiral secondary alcohol, 1-(5-ethylthiophen-2-yl)ethanol.

If this reduction is performed using a non-chiral reducing agent like sodium borohydride (B1222165), a racemic mixture of the (R)- and (S)-enantiomers of the alcohol will be produced. To obtain a specific enantiomer, a chiral reducing agent or a catalyst would be necessary. This is a critical consideration in pharmaceutical synthesis where the biological activity of a molecule is often dependent on its stereochemistry.

Therefore, while the synthesis of this compound itself does not involve stereochemical challenges, the compound serves as a prochiral precursor for the synthesis of chiral molecules. The strategic planning of subsequent reaction steps must take into account the desired stereochemical outcome.

Reactivity and Reaction Mechanisms of 1 5 Ethylthiophen 2 Yl Ethanone

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609). This is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through resonance. In 1-(5-ethylthiophen-2-yl)ethanone, the thiophene ring is substituted with an ethyl group at the 5-position and an acetyl group at the 2-position.

The ethyl group is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. In the case of the 2,5-disubstituted thiophene ring, the available positions for substitution are the 3- and 4-positions. The acetyl group, on the other hand, is a deactivating group due to its electron-withdrawing nature, which makes electrophilic substitution more difficult. It directs incoming electrophiles to the meta position, which in this case would be the 4-position.

Common electrophilic substitution reactions for thiophene derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For instance, the nitration of 2-acetylthiophene (B1664040) typically yields 2-acetyl-5-nitrothiophene (B1359909) and 2-acetyl-4-nitrothiophene. researchgate.netresearchgate.net Given the presence of the activating ethyl group at the 5-position in this compound, substitution at the 4-position would be further favored.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Acetylthiophene

| Reaction | Reagents | Major Product(s) | Reference |

| Nitration | HNO₃/H₂SO₄ | 2-Acetyl-5-nitrothiophene, 2-Acetyl-4-nitrothiophene | researchgate.netresearchgate.net |

| Bromination | Br₂/AlCl₃ | 2-Acetyl-5-bromothiophene (B160168) | nih.gov |

Reactions at the Ketone Carbonyl Group

The ketone functional group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and reductions.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol.

A prominent example of this is the Grignard reaction . Treatment of this compound with a Grignard reagent (R-MgX) would result in the formation of a tertiary alcohol. The reaction proceeds via the nucleophilic attack of the carbanionic R-group from the Grignard reagent on the carbonyl carbon. Subsequent workup with a protic source, such as dilute acid, neutralizes the alkoxide intermediate to furnish the alcohol. researchgate.net

Another important nucleophilic addition is the Wittig reaction , which is a powerful method for the synthesis of alkenes from ketones. ias.ac.inderpharmachemica.comresearchgate.net In this reaction, a phosphorus ylide (a Wittig reagent) attacks the ketone. This leads to the formation of an oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. The reaction of this compound with a Wittig reagent would produce a substituted alkene, with the double bond replacing the carbonyl oxygen. researchgate.netnih.gov

Condensation reactions involving the ketone's α-protons or the carbonyl group itself are fundamental for carbon-carbon bond formation. The Knoevenagel condensation is a key example, involving the reaction of a ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.govresearchgate.netorientjchem.orgjddtonline.info For this compound, this reaction would typically involve the carbonyl group reacting with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate. mdpi.comresearchgate.netmdpi.com The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a new α,β-unsaturated product. nih.govresearchgate.netorientjchem.orgjddtonline.info

A related and widely used reaction is the Claisen-Schmidt condensation , which is employed for the synthesis of chalcones. ias.ac.in In this base-catalyzed reaction, an aromatic ketone condenses with an aromatic aldehyde. The reaction of this compound with a variety of substituted benzaldehydes would produce a series of (E)-1-(5-ethylthiophen-2-yl)-3-arylprop-2-en-1-ones, which are thiophene analogues of chalcones. ias.ac.in These chalcones are versatile intermediates for the synthesis of various heterocyclic compounds. ias.ac.inresearchgate.net

Table 2: Examples of Knoevenagel Condensation with Thiophene Ketones

| Ketone | Active Methylene Compound | Catalyst | Product | Reference |

| 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone | Malononitrile | Ammonium acetate (B1210297) | 2-(1-(5-(4-methoxyphenyl)thiophen-2-yl)ethylidene)malononitrile | mdpi.com |

| 2-Acetylthiophene | Malononitrile | Piperidine | 2-(1-(Thiophen-2-yl)ethylidene)malononitrile | mdpi.com |

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene group, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, 1-(5-ethylthiophen-2-yl)ethanol, can be achieved using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces ketones to alcohols in protic solvents like methanol (B129727) or ethanol. nih.govjddtonline.infosynergypublishers.com A stronger reducing agent, lithium aluminum hydride (LiAlH₄) , can also be used, although it is less selective and reacts violently with protic solvents.

The Meerwein-Ponndorf-Verley (MPV) reduction offers a chemoselective method for reducing ketones to alcohols using aluminum isopropoxide in isopropanol. researchgate.netresearchgate.netnih.govorientjchem.org This reaction is reversible and proceeds through a six-membered ring transition state. nih.gov

Reduction to Methylene Group: Complete deoxygenation of the carbonyl group to a methylene group (CH₂) can be accomplished through several methods. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine, followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent. researchgate.netias.ac.in This method is suitable for substrates that are sensitive to acidic conditions.

Table 3: Common Reduction Reactions of Ketones

| Reaction | Reagents | Product Type | Key Features | Reference(s) |

| Sodium Borohydride Reduction | NaBH₄, MeOH/EtOH | Secondary Alcohol | Mild, selective for aldehydes and ketones | nih.govjddtonline.infosynergypublishers.com |

| Meerwein-Ponndorf-Verley Reduction | Al(O-i-Pr)₃, i-PrOH | Secondary Alcohol | Chemoselective, reversible | researchgate.netresearchgate.netnih.govorientjchem.org |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene Group | Basic conditions, for acid-sensitive substrates | researchgate.netias.ac.in |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene Group | Acidic conditions, for base-sensitive substrates | researchgate.netias.ac.inderpharmachemica.com |

Functionalization and Derivatization Studies

The presence of both the thiophene ring and the ketone functionality makes this compound a valuable starting material for the synthesis of more complex molecules through various functionalization and derivatization reactions.

A significant area of study involves the use of this compound and its derivatives to construct new heterocyclic rings containing additional heteroatoms like nitrogen and oxygen. These new structures are often synthesized with the aim of discovering novel pharmacological activities.

One common strategy involves the initial conversion of the ketone to a chalcone (B49325) via Claisen-Schmidt condensation. These thiophene-containing chalcones can then undergo cyclization reactions with various reagents to form a range of five- and six-membered heterocycles.

For example, the reaction of a thiophene-chalcone with hydroxylamine hydrochloride in the presence of a base leads to the formation of isoxazole derivatives. researchgate.netderpharmachemica.comnih.govorientjchem.org Similarly, reaction with hydrazine or its derivatives yields pyrazole derivatives. nih.govjddtonline.infomdpi.comresearchgate.net

Furthermore, thiophene-chalcones can be cyclized with guanidine to produce aminopyrimidine derivatives. ias.ac.inresearchgate.net These aminopyrimidines can then serve as building blocks for the synthesis of fused heterocyclic systems like pyrimidopyrimidines . ias.ac.in

Table 4: Synthesis of Heterocycles from Thiophene-Chalcone Derivatives

| Chalcone Precursor | Reagent | Heterocyclic Product | Reference |

| Thiophene-chalcone | Hydroxylamine hydrochloride | Isoxazole | researchgate.netderpharmachemica.comnih.govorientjchem.org |

| Thiophene-chalcone | Hydrazine hydrate | Pyrazole | nih.govjddtonline.infomdpi.comresearchgate.net |

| Thiophene-chalcone | Guanidine | Aminopyrimidine | ias.ac.inresearchgate.net |

Exploration of Substitution Patterns and Their Influence on Reactivity

The reactivity of the thiophene ring in this compound is dictated by the electronic effects of its substituents: the ethyl group at the 5-position and the acetyl group at the 2-position. The thiophene ring itself is an electron-rich aromatic system due to the ability of the sulfur atom's lone pair of electrons to participate in the aromatic sextet. wikipedia.org This inherent electron richness makes it more reactive than benzene towards electrophilic substitution. nih.gov

The two substituents on the thiophene ring of this compound have opposing electronic effects. The ethyl group is an electron-donating group (EDG) through an inductive effect, which increases the electron density of the thiophene ring and activates it towards electrophilic attack. Conversely, the acetyl group is an electron-withdrawing group (EWG) due to both inductive and resonance effects. This acetyl group deactivates the thiophene ring by reducing its electron density, making electrophilic substitution more difficult. nih.gov

The interplay of these opposing groups governs the regioselectivity of further substitution reactions. The acetyl group, being a deactivating group, directs incoming electrophiles to the meta-positions (positions 3 and 4). However, the activating ethyl group directs incoming electrophiles to the ortho and para positions relative to it. In this case, the 3 and 4 positions are ortho and meta to the ethyl group, respectively. Generally, in thiophenes with both an activating and a deactivating group, the position of electrophilic attack is primarily controlled by the activating group. When the α-positions (2 and 5) are occupied, as in this compound, electrophilic substitution, such as acylation, tends to occur at a β-position (3 or 4). researchgate.net

Table 1: Influence of Substituents on the Reactivity of the Thiophene Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Ethyl | 5 | Electron-Donating (Inductive) | Activating |

| Acetyl | 2 | Electron-Withdrawing (Inductive & Resonance) | Deactivating |

Formation of Complex Molecular Architectures from this compound

The ketone functional group in this compound makes it a valuable intermediate for the synthesis of more complex molecular structures. mdpi.com For instance, 2-acetylthiophene derivatives are key starting materials for creating a variety of biologically active compounds. researchgate.netmdpi.com

One significant reaction is the Knoevenagel condensation , where the ketone reacts with an active methylene compound in the presence of a weak base. wikipedia.orgthermofisher.com For example, the condensation of a similar compound, 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone, with malononitrile demonstrates the utility of this reaction, although it can be challenging and require specific catalysts for larger reactants. mdpi.com This type of reaction is a foundational step in building more elaborate structures, including those with potential pharmaceutical applications, such as kinase inhibitors. researchgate.net

Furthermore, 2-acetylthiophene derivatives can be used to construct other heterocyclic systems. For example, they can serve as precursors in multi-step syntheses to form compounds like 1,2-dihydro-3H-pyrrol-3-ones. mdpi.com The reactivity of the acetyl group also allows for the formation of Schiff bases, such as 2-acetylthiophene-2-thenoylhydrazone, which can then be used to create various metal complexes. ias.ac.in These examples highlight the versatility of this compound as a building block in organic synthesis, enabling the creation of diverse and complex molecular architectures. nih.govrsc.org

Table 2: Examples of Reactions for Complex Molecule Formation

| Reaction Type | Reactants | Product Type |

| Knoevenagel Condensation | 1-(5-Arylthiophen-2-yl)ethanone, Malononitrile | Substituted Alkenes |

| Schiff Base Formation | 2-Acetylthiophene, 2-Thenoylhydrazine | 2-Acetylthiophene-2-thenoylhydrazone |

| Cyclization | 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | 1,2-dihydro-3H-pyrrol-3-one derivative |

Oxidation Pathways and Metabolic Transformations

The metabolism of thiophene-containing compounds, including those structurally related to this compound, is a critical area of study, particularly in the context of drug development, as it can lead to the formation of reactive metabolites. acs.org The primary metabolic transformations involve oxidation of the thiophene ring. wikipedia.org

Two principal oxidative pathways have been identified: S-oxidation and epoxidation. acs.orgwikipedia.orgnih.gov Both of these pathways are primarily catalyzed by cytochrome P450 (CYP) enzymes. acs.orgnih.govnih.gov The S-oxidation pathway leads to the formation of a thiophene S-oxide, while the epoxidation pathway results in a thiophene epoxide. wikipedia.orgnih.gov These initial metabolites are often unstable and highly reactive. acs.org

Enzymatic Oxidation Mechanisms

The enzymatic oxidation of the thiophene ring is predominantly carried out by the cytochrome P450 superfamily of monooxygenase enzymes. researchgate.net These enzymes can catalyze both the S-oxidation at the sulfur atom and epoxidation at the C=C double bonds of the thiophene ring. acs.orgnih.gov

In the S-oxidation pathway, a single oxygen atom is transferred to the sulfur atom of the thiophene ring, yielding a thiophene S-oxide. acs.org The rate of this conversion is influenced by the electronic properties of the substituents on the thiophene ring; electron-donating groups tend to increase the rate of S-oxide formation. acs.org

In the epoxidation pathway, an oxygen atom is added across one of the double bonds of the thiophene ring, typically the 2,3-double bond, to form a thiophene epoxide. wikipedia.org This intermediate is highly reactive and can undergo further rearrangements. wikipedia.orgacs.org Studies have shown that a single cytochrome P450 enzyme can catalyze both S-oxidation and epoxidation concurrently. nih.gov

Formation of Reactive Intermediates

Both S-oxidation and epoxidation of the thiophene ring lead to the formation of highly reactive electrophilic intermediates.

Thiophene S-oxides : These intermediates are very reactive and can act as potent electrophiles. nih.gov Due to their instability, they often undergo rapid subsequent reactions. One common fate is a Diels-Alder type dimerization with another molecule of the S-oxide. acs.orgresearchgate.net Alternatively, they can be attacked by nucleophiles. nih.govresearchgate.net The preparation of stable thiophene S-oxides in the laboratory often requires oxidation in the presence of a Lewis or proton acid to prevent further oxidation to the more stable thiophene-S,S-dioxide. mdpi.orgsemanticscholar.org

Thiophene Epoxides : Thiophene-2,3-epoxide is another highly reactive intermediate formed during metabolism. wikipedia.org It can rapidly rearrange to form thiophen-2-one. wikipedia.orgacs.org This rearrangement is believed to involve a 1,2-hydride shift, a characteristic feature of arene oxide metabolism. acs.org The formation of thiophene-4,5-epoxide has also been identified as a human metabolite of certain drugs. nih.gov

Conjugation Reactions of Metabolites

The reactive electrophilic metabolites formed from the oxidation of the thiophene ring can be detoxified through conjugation reactions, primarily with glutathione (B108866) (GSH). encyclopedia.pubmdpi.com This is a crucial Phase II metabolic process that renders the compounds more water-soluble and facilitates their excretion from the body. mdpi.comnih.gov

The nucleophilic thiol group of glutathione can attack the electrophilic centers of the thiophene S-oxide or epoxide intermediates. nih.govresearchgate.net In the case of thiophene S-oxides, this often occurs via a Michael-type addition to the 5-position of the thiophene ring. nih.gov The resulting glutathione S-conjugates are generally less toxic and more easily eliminated. encyclopedia.pubnih.gov The formation of these conjugates can be spontaneous or catalyzed by glutathione S-transferases (GSTs). nih.gov The initial glutathione conjugate can be further metabolized through the mercapturic acid pathway to form N-acetylcysteine conjugates, which are then excreted. nih.govnih.gov

Computational Chemistry and Theoretical Studies of 1 5 Ethylthiophen 2 Yl Ethanone

Spectroscopic Parameter Prediction and Validation

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of molecules like 1-(5-Ethylthiophen-2-yl)ethanone. By predicting the 1H and 13C NMR spectra, chemists can compare theoretical data with experimental results to confirm the molecular structure and assign specific resonances to individual atoms.

The predominant method for these calculations is Density Functional Theory (DFT). mdpi.com A common approach involves geometry optimization of the molecule using a functional such as B3LYP, followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the isotropic shielding tensors for each nucleus. researchgate.net The chemical shifts are then calculated by referencing the isotropic shielding values of the target molecule's nuclei to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. researchgate.net

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the ethyl group, the acetyl group, and the thiophene (B33073) ring. These calculations are sensitive to the molecule's conformation, particularly the orientation of the acetyl and ethyl groups relative to the thiophene ring. A coordinated theoretical-experimental approach provides a robust method for structural confirmation. nih.gov

Table 1: Representative Theoretical 1H and 13C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on standard DFT calculation methodologies for similar thiophene derivatives. Actual experimental values may vary.)

| Atom Position | Atom Type | Calculated 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |

| Thiophene Ring H-3 | C-H | 7.10 - 7.20 | 126.0 - 127.0 |

| Thiophene Ring H-4 | C-H | 7.60 - 7.70 | 133.0 - 134.0 |

| Acetyl Methyl (CH3) | C-H | 2.50 - 2.60 | 26.0 - 27.0 |

| Acetyl Carbonyl (C=O) | C=O | - | 190.0 - 191.0 |

| Ethyl Methylene (B1212753) (CH2) | C-H | 2.80 - 2.90 | 23.0 - 24.0 |

| Ethyl Methyl (CH3) | C-H | 1.30 - 1.40 | 15.0 - 16.0 |

| Thiophene Ring C-2 | C-C=O | - | 144.0 - 145.0 |

| Thiophene Ring C-5 | C-C2H5 | - | 155.0 - 156.0 |

Vibrational Frequencies and Infrared/Raman Spectra Prediction

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. These predictions aid in the interpretation of experimental spectra, allowing for the assignment of specific absorption bands to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

Similar to NMR calculations, DFT methods are employed to compute the harmonic vibrational frequencies. q-chem.com This is achieved by calculating the analytic second derivatives of the energy with respect to atomic displacements (the Hessian matrix). wisc.edu The resulting theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. To improve agreement with experimental data, the calculated frequencies are typically multiplied by empirical scaling factors. mdpi.com

For this compound, key predicted vibrational modes would include the C=O stretch of the acetyl group, C-H stretches of the aromatic ring and alkyl chains, and characteristic ring vibrations of the thiophene moiety. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values based on standard DFT calculation methodologies. Experimental values and intensities may differ.)

| Vibrational Mode Description | Predicted Wavenumber (cm-1) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| Aromatic C-H Stretch (Thiophene) | 3100 - 3050 | Medium | Strong |

| Aliphatic C-H Stretch (Ethyl, Acetyl) | 2980 - 2870 | Strong | Strong |

| Carbonyl C=O Stretch | 1660 - 1680 | Very Strong | Medium |

| Thiophene Ring C=C Stretch | 1520 - 1400 | Strong | Strong |

| CH3/CH2 Bending | 1460 - 1370 | Medium | Medium |

| In-plane C-H Bending | 1250 - 1000 | Medium-Strong | Weak |

| Out-of-plane C-H Bending | 900 - 700 | Strong | Weak |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with its environment (e.g., solvents), and potential binding dynamics with biological macromolecules like proteins or enzymes. mdpi.comnih.gov

An MD simulation begins with an initial structure of the molecule, often optimized by quantum mechanical methods. The forces on each atom are then calculated using a molecular mechanics force field, and Newton's equations of motion are solved numerically to simulate the evolution of the system over time, typically on the nanosecond to microsecond timescale. nih.gov

Such simulations could be used to explore the rotational barriers of the ethyl and acetyl substituents, assess the molecule's aggregation potential, or study its stability when docked into the active site of a target protein. mdpi.com This provides a dynamic picture that complements the static information obtained from quantum chemistry calculations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or other properties like toxicity. tandfonline.com For this compound, these models can be used to predict its potential biological effects by comparing it to databases of known thiophene derivatives. nih.govderpharmachemica.com

QSAR models for biological activity are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds with known activities. brieflands.com These descriptors encode various aspects of the molecular structure, including steric, electronic, and lipophilic properties. A mathematical model is then developed to relate these descriptors to the observed activity.

For this compound, relevant descriptors would be calculated from its 2D and 3D structure. These could then be input into established QSAR models for thiophene derivatives to predict potential activities, such as anti-inflammatory, antimicrobial, or enzyme inhibitory effects. brieflands.commdpi.com

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound (Note: Values are illustrative and depend on the specific calculation software and conformation used.)

| Descriptor Type | Descriptor Name | Description |

| Topological | Balaban Topological Index | Encodes the degree of branching in the molecular skeleton. |

| Electronic | VAMP Total Dipole | Represents the magnitude of the molecule's dipole moment. |

| Lipophilicity | LogP (octanol-water partition) | Measures the hydrophobicity of the molecule. |

| Steric | Molar Refractivity (MR) | Relates to the molecular volume and polarizability. |

| Steric | Verloop Steric Parameters (L, B1) | Describe the dimensions of substituents. |

The thiophene ring is recognized as a potential "structural alert" for toxicity, as its metabolism by cytochrome P450 enzymes can sometimes lead to reactive intermediates like S-oxides or epoxides. acs.orgacs.org QSAR classification models are frequently used to predict the likelihood of a compound exhibiting specific toxic endpoints, such as genotoxicity or hepatotoxicity. femaflavor.org

These models are developed using large datasets of compounds tested for toxicity. nih.gov Molecular descriptors are calculated for all compounds, and machine learning algorithms—such as linear discriminant analysis (LDA), k-nearest neighbors (k-NN), or support vector machines (SVM)—are used to find the descriptors that best separate the toxic from non-toxic compounds. nih.govresearchgate.net By calculating the same descriptors for this compound, its potential for toxicity can be classified. simulations-plus.com This in silico assessment helps prioritize compounds for further experimental testing. researchgate.net

Spectroscopic Characterization Techniques for 1 5 Ethylthiophen 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 1-(5-Ethylthiophen-2-yl)ethanone is expected to show distinct signals corresponding to the protons of the acetyl, ethyl, and thiophene (B33073) moieties. The electron-withdrawing nature of the acetyl group and the electron-donating nature of the ethyl group influence the chemical shifts of the thiophene ring protons.

The anticipated proton signals are:

Thiophene Protons (H-3 and H-4): Two doublets are expected in the aromatic region (typically δ 6.8-7.7 ppm). The proton at the C-4 position (H-4), adjacent to the ethyl group, would appear as a doublet coupled to the H-3 proton. The H-3 proton, adjacent to the electron-withdrawing acetyl group, is expected to be deshielded and appear further downfield, also as a doublet. The coupling constant (³JHH) between these two protons is typically in the range of 3.5-5.0 Hz.

Ethyl Group Protons (-CH₂CH₃): The methylene (B1212753) (-CH₂) protons are expected to appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet, coupled to the two methylene protons. The typical coupling constant (³JHH) for ethyl groups is around 7.0 Hz.

Acetyl Group Protons (-COCH₃): The three protons of the methyl group attached to the carbonyl carbon are magnetically equivalent and not coupled to other protons, thus appearing as a sharp singlet, typically in the δ 2.4-2.6 ppm region.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on typical chemical shifts for substituted thiophenes and related structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COCH₃ | ~2.5 | Singlet | N/A |

| -CH₂CH₃ | ~2.9 | Quartet | ~7.5 |

| -CH₂CH₃ | ~1.3 | Triplet | ~7.5 |

| Thiophene H-3 | ~7.5 | Doublet | ~4.0 |

| Thiophene H-4 | ~6.8 | Doublet | ~4.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct signals are expected.

Carbonyl Carbon (C=O): This is the most deshielded carbon and typically appears significantly downfield, often in the δ 190-200 ppm range.

Thiophene Ring Carbons: Four signals are expected. The carbon attached to the acetyl group (C-2) and the carbon attached to the ethyl group (C-5) are quaternary and will have distinct chemical shifts. The two protonated carbons (C-3 and C-4) will also show separate signals in the aromatic region (δ 120-150 ppm).

Ethyl Group Carbons (-CH₂CH₃): Two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons.

Acetyl Methyl Carbon (-COCH₃): A signal for the methyl carbon of the acetyl group, typically found in the δ 25-30 ppm range.

Computational studies using Density Functional Theory (DFT) on similar thiophene derivatives have shown good correlation between theoretical and experimental chemical shifts, aiding in the precise assignment of carbon signals. nih.govresearchgate.netnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is generated based on typical chemical shifts for substituted thiophenes.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~191 |

| Thiophene C-5 | ~155 |

| Thiophene C-2 | ~144 |

| Thiophene C-3 | ~133 |

| Thiophene C-4 | ~126 |

| -COCH₃ | ~27 |

| -CH₂CH₃ | ~24 |

| -CH₂CH₃ | ~16 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. Key correlations would be observed between the H-3 and H-4 protons of the thiophene ring, and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the H-3 and H-4 signals to their corresponding C-3 and C-4 signals, and the ethyl protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons. For instance, the acetyl protons (-COCH₃) would show a correlation to the carbonyl carbon (C=O) and the C-2 of the thiophene ring. The H-3 proton would show correlations to C-2, C-4, and C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. sciengine.com It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

For this compound (C₈H₁₀OS), the molecular weight is approximately 154.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z = 154.

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. uni-saarland.de Key fragmentation pathways for aromatic ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. miamioh.edu

Loss of a methyl radical (·CH₃): Alpha-cleavage can lead to the loss of the acetyl methyl group, resulting in a stable acylium ion at m/z = 139 ([M-15]⁺). This is often a prominent peak.

Loss of an ethyl radical (·CH₂CH₃): Cleavage of the ethyl group from the thiophene ring would result in a fragment at m/z = 125 ([M-29]⁺).

Formation of the acetyl cation: Cleavage of the bond between the carbonyl group and the thiophene ring can form the acetyl cation ([CH₃CO]⁺) at m/z = 43, which is often a base peak in the spectra of methyl ketones. chemguide.co.uklibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the key vibrational modes include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected around 1660-1680 cm⁻¹, characteristic of an aryl ketone where the carbonyl group is conjugated with the thiophene ring. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and acetyl groups will appear just below 3000 cm⁻¹.

Thiophene Ring Vibrations: C=C stretching vibrations within the thiophene ring typically appear in the region of 1350-1550 cm⁻¹. iosrjournals.org The C-S stretching mode is often observed between 600 and 850 cm⁻¹. iosrjournals.org

C-H Bending: Out-of-plane C-H bending vibrations for the substituted thiophene ring can provide information about the substitution pattern and are typically found in the 700-900 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the C-S bond, which may be weak in the IR spectrum. iosrjournals.org

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Thiophene) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Ethyl, Acetyl) | 3000 - 2850 |

| C=O Stretch | Conjugated Ketone | 1680 - 1660 |

| C=C Stretch | Thiophene Ring | 1550 - 1350 |

| C-S Stretch | Thiophene Ring | 850 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For conjugated systems like this compound, characteristic absorption bands are observed.

The spectrum is expected to show absorptions arising from:

π → π transitions:* These high-intensity absorptions are due to the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the thiophene ring and the carbonyl group. For substituted thiophenes, these bands are typically found in the 250-300 nm range. nii.ac.jp

n → π transitions:* A lower-intensity absorption may be observed at a longer wavelength (above 300 nm). This corresponds to the transition of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.

The position and intensity of the maximum absorption wavelength (λₘₐₓ) are sensitive to the solvent and the nature of the substituents on the thiophene ring. nii.ac.jpnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For this compound and its derivatives, single-crystal X-ray diffraction studies reveal the molecule's solid-state structure, offering insights into how molecules are arranged in a crystal lattice and the nature of the non-covalent forces that govern this arrangement ias.ac.in.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions that aim to achieve the most thermodynamically stable structure. In thiophene derivatives, these interactions can range from weak van der Waals forces to stronger, more directional hydrogen bonds and π-π stacking acs.orgmdpi.com. The introduction of alkyl substituents, such as the ethyl group in this compound, can weaken these intermolecular interactions, potentially leading to lower melting points and increased solubility compared to non-alkylated analogs rsc.org.

Key intermolecular interactions observed in the crystal structures of related 2-acetylthiophene (B1664040) derivatives include:

Hydrogen Bonds: Although lacking strong hydrogen bond donors, the acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor. Weak C—H⋯O hydrogen bonds are common, where a hydrogen atom from a thiophene ring or an alkyl group interacts with the oxygen of a neighboring molecule nih.govacs.orgnih.gov. For instance, in the crystal structure of 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, C—H⋯O interactions connect molecules into chains nih.gov. Other weak hydrogen bonds, such as C—H⋯F, can also be present depending on the substituents nih.govnih.gov.

π-π Stacking: The aromatic thiophene ring allows for π-π stacking interactions between adjacent molecules. These interactions are sensitive to the relative orientation of the rings, with distances typically in the range of 3.3 to 3.8 Å acs.org. The presence of substituents can influence the geometry and strength of these interactions.

Halogen and Other Interactions: In derivatives containing halogens, interactions like C—Cl⋯π can play a significant role in the crystal packing, linking molecular chains together nih.gov. Sulfur-sulfur interactions between thiophene rings of adjacent molecules can also occur, though they are generally weak acs.org.

Table 1: Crystallographic Data for a Representative 2-Acetylthiophene Derivative Data for 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone

| Parameter | Value |

| Chemical Formula | C₁₃H₈ClF₃OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.330 (6) |

| b (Å) | 10.809 (4) |

| c (Å) | 7.676 (3) |

| β (°) | 93.72 (3) |

| Volume (ų) | 1269.3 (8) |

| Z (molecules/unit cell) | 4 |

| Source: nih.gov |

Conformational Analysis in the Solid State

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state. For 2-acetylthiophene derivatives, a key conformational feature is the relative orientation of the acetyl group with respect to the thiophene ring.

The planarity of the molecule is a significant factor. In many thiophene derivatives, the thiophene and adjacent aromatic rings are not coplanar acs.org. For 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone, the dihedral angle between the mean planes of the thiophene and the substituted phenyl ring is a substantial 54.37 (5)° nih.gov. This twisting is a result of steric hindrance between the rings and the influence of crystal packing forces.

Another important conformational parameter is the torsion angle describing the orientation of the acetyl group. The acetyl group is often slightly twisted out of the plane of the thiophene ring. In the case of the aforementioned chloro-trifluoromethyl derivative, the acetyl group is twisted by 8.1 (2)° with respect to the thiophene ring nih.gov. This slight non-planarity is a balance between the stabilizing effects of conjugation (which favors planarity) and the repulsion between the carbonyl oxygen and the sulfur atom of the ring. Theoretical studies on 2-acetylthiophene have shown that the O,S-cis conformer (where the carbonyl oxygen is on the same side as the ring sulfur) is the most stable isomer biocrick.com.

Table 2: Selected Torsion Angles in a 2-Acetylthiophene Derivative Data for 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone

| Torsion Angle | Description | Value (°) |

| Dihedral Angle | Angle between thiophene and phenyl ring planes | 54.37 (5) |

| Acetyl Twist Angle | Twist of the acetyl group relative to the thiophene ring | 8.1 (2) |

| Source: nih.gov |

Future Research Directions and Unexplored Avenues for 1 5 Ethylthiophen 2 Yl Ethanone

The exploration of 1-(5-Ethylthiophen-2-yl)ethanone and its derivatives is far from complete. The scientific community is poised to delve deeper into its potential, leveraging cutting-edge technologies and methodologies. Future research is expected to branch into several key areas, aiming to enhance its synthesis, understand its behavior at a molecular level, and design new applications with greater precision.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Ethylthiophen-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 2-ethylthiophene using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Optimization involves controlling reaction temperature (0–5°C to prevent side reactions) and stoichiometry. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane:EtOAc). Yield improvements (≥70%) are achievable with slow reagent addition and inert atmospheres.

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- NMR : Compare NMR peaks (e.g., thiophene protons at δ 6.8–7.2 ppm, acetyl group at δ 2.5–2.7 ppm) with literature data .

- Mass Spectrometry : Use EI-MS to confirm molecular ion peaks (m/z ~154 for [M]) and fragmentation patterns .

- IR Spectroscopy : Validate carbonyl stretch (C=O) at ~1680–1700 cm .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Avoid inhalation or skin contact (use fume hoods, gloves, and lab coats) .

- Store in airtight containers away from oxidizing agents. Toxicity data is limited; assume acute toxicity and follow GHS/CLP regulations (P261, P262 precautionary codes) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Use PyRx or AutoDock to assess binding affinity with target proteins (e.g., antimicrobial enzymes). Optimize ligand conformations via Discovery Studio .

- ADMET Prediction : Employ SWISS ADME to evaluate Lipinski’s rule compliance (e.g., logP <5, molecular weight <500 Da) and toxicity endpoints .

Q. What strategies resolve contradictory spectral data in structurally similar thiophene derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - interactions .

- Reference Databases : Cross-check with NIST Chemistry WebBook for validated IR and mass spectra .

Q. How do thermodynamic properties (e.g., boiling point) influence solvent selection for recrystallization?

- Data-Driven Approach :

- Boiling Point Estimation : Use NIST data (e.g., analogous compounds like 1-(4-fluorophenyl)ethanone: T = 469.2 K) to infer solubility trends .

- Solvent Screening : Test polar (ethanol) vs. nonpolar (hexane) solvents under reflux, guided by Hansen solubility parameters.

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Experimental Design :

- Kinetic Studies : Monitor Suzuki-Miyaura coupling reactions (e.g., with aryl boronic acids) via GC-MS to track intermediate formation.

- DFT Calculations : Simulate electron density maps (Gaussian 09) to identify nucleophilic/electrophilic sites on the thiophene ring .

Applications in Academic Research

Q. Can this compound serve as a photoinitiator in polymer chemistry?

- Methodology :

- UV-Vis Spectroscopy : Measure absorbance in the 300–400 nm range to assess photoactivity.

- Polymerization Trials : Test efficiency in radical-initiated systems (e.g., methyl methacrylate) under UV light .

Q. How does the ethyl substituent affect the compound’s antimicrobial efficacy compared to methyl or halogen analogs?

- Comparative Analysis :

- MIC Assays : Compare inhibition zones against E. coli and S. aureus using derivatives with varying substituents .

- QSAR Modeling : Corporate substituent parameters (e.g., Hammett constants) to predict bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。